1-((4-Fluorophenyl)thio)-3-methylbutan-2-one
Description
1-((4-Fluorophenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative characterized by a 4-fluorophenylthio group attached to a branched 3-methylbutan-2-one backbone. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related thioether-containing molecules .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFNHGCPGCZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-fluorothiophenol with 3-methyl-2-butanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the carbonyl carbon of the butanone, leading to the formation of the desired thioether compound.
Industrial Production Methods
In an industrial setting, the production of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. Commonly, a base such as sodium hydroxide or potassium carbonate is used to generate the thiolate anion, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of thioether-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its thioether and carbonyl groups, forming hydrogen bonds or covalent interactions. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Position and Bioactivity : The 4-fluorophenylthio group enhances anticonvulsant and antimicrobial activity when paired with heterocyclic systems (e.g., thiadiazoles, triazoles) . In contrast, nitro or chloro substituents on aromatic rings (e.g., indole or phenyl) correlate with potent antimalarial effects .
- Ketone Backbone Flexibility: Branched ketones (e.g., 3-methylbutan-2-one) may influence pharmacokinetic properties like solubility and metabolic stability compared to linear ethanone derivatives .
Key Findings :
- Anticonvulsant Activity: Fluorophenylthio-triazole derivatives (e.g., 2-(5-(4-fluorophenyl)triazolylthio)-1-arylethanones) demonstrate efficacy in maximal electroshock (MES) tests, suggesting sodium channel interactions .
- Antimalarial Potency : Nitrophenylthio-indole derivatives exhibit sub-micromolar IC50 values, outperforming chloroquine in some cases .
- Selective Cytotoxicity : Fluorophenylthio-triazole hybrids (e.g., compound 12 in ) show preferential activity against glioblastoma (U-87) over breast cancer (MDA-MB-231), indicating target specificity.
Biological Activity
1-((4-Fluorophenyl)thio)-3-methylbutan-2-one is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Chemical Formula : C11H13FOS
- Molecular Weight : 216.29 g/mol
- CAS Number : 1219455-87-4
The biological activity of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one is primarily attributed to its interaction with various molecular targets within biological systems. The thioether linkage and the 4-fluorophenyl group are crucial for its reactivity and biological effects. It is hypothesized that the compound may undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, thereby eliciting various biological responses.
1. Antidepressant Effects
Research indicates that compounds structurally related to 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one exhibit antidepressant-like effects in animal models. The mechanism appears to involve the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels in the synaptic cleft.
2. Neuroprotective Properties
Studies have shown that this compound may possess neuroprotective properties, potentially by modulating oxidative stress pathways. This suggests a role in protecting neuronal cells from damage associated with neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary investigations indicate that 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one may exhibit antimicrobial properties against certain bacterial strains, which is particularly relevant in light of rising antibiotic resistance concerns.
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antidepressant-like effects in a forced swim test model | Behavioral assays in rodents |
| Study B | Significant reduction in oxidative stress markers in neuronal cell cultures | In vitro assays measuring ROS levels |
| Study C | Exhibited antimicrobial activity against E. coli and Staphylococcus aureus | MIC determination using broth dilution methods |
Detailed Research Findings
- Antidepressant Activity : A study conducted on rodent models showed that administration of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-one resulted in a significant decrease in immobility time during forced swim tests, indicating potential antidepressant effects (Study A).
- Neuroprotection : In vitro assays demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS) in neuronal cell cultures, suggesting its neuroprotective capability (Study B).
- Antimicrobial Properties : The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus, showing effective inhibition at specific concentrations (Study C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
